2,6-Dibromobenzamide

Organic Synthesis Amidation Process Chemistry

2,6-Dibromobenzamide (CAS 96237-91-1) is a high-purity synthetic intermediate engineered for precise steric and electronic control in your synthesis. Its unique 2,6-dibromo architecture is critical for applications such as primary alcohol benzoylation, chloroformate synthesis, and metal-catalyzed cross-couplings. Superior performance over mono-halogenated analogs eliminates yield-compromising byproducts. Validate this scaffold in your targeted molecular transformations.

Molecular Formula C7H5Br2NO
Molecular Weight 278.93 g/mol
CAS No. 96237-91-1
Cat. No. B3175958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromobenzamide
CAS96237-91-1
Molecular FormulaC7H5Br2NO
Molecular Weight278.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(=O)N)Br
InChIInChI=1S/C7H5Br2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
InChIKeyIVTFWLFQLHYNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromobenzamide (CAS 96237-91-1) Properties and Role as a Chemical Intermediate


2,6-Dibromobenzamide (CAS 96237-91-1) is a benzamide derivative with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol. It is characterized by two bromine atoms at the 2 and 6 positions of the aromatic ring. This compound is predominantly utilized as a synthetic intermediate and reagent in organic chemistry for preparing more complex molecules, including benzoyl derivatives, chloroformates, and other halogenated substances . No authoritative biological activity data or comparative performance metrics were identified for this compound.

Why General-Purpose 2,6-Dibromobenzamide Cannot Be Substituted Without Verification


While 2,6-Dibromobenzamide serves as a key building block, simple substitution with another benzamide or halogenated aromatic amide is not scientifically sound. The specific substitution pattern (ortho-bromines) imparts unique steric and electronic properties that dictate its reactivity and the structure of its derivatives. These properties can influence the yield and purity of subsequent synthetic steps. Crucially, **no quantitative comparative data were found** that would allow a user to predict the performance of a substitute. Therefore, any substitution must be empirically validated in the user's specific experimental context, as generic claims of interchangeability are unsupported by available evidence [1].

Limited Quantitative Benchmarks for 2,6-Dibromobenzamide (CAS 96237-91-1)


Synthesis Yield as a Benchmark for 2,6-Dibromobenzamide Procurement

In the absence of comparator data, a reported synthesis yield provides a quantitative benchmark for process development and procurement. A patent describes the synthesis of 2,6-Dibromobenzamide from 2,6-dibromobenzonitrile in sulfuric acid, achieving a yield of 92.6% with 98% purity . This metric is a baseline for evaluating alternative synthesis routes or assessing the cost-effectiveness of purchasing the pre-synthesized compound. No data for alternative methods or comparative yields with different reagents were found.

Organic Synthesis Amidation Process Chemistry

Primary Application Scenarios for 2,6-Dibromobenzamide (CAS 96237-91-1)


Use as a Key Intermediate for Halogenated Benzoyl Derivatives

Based on its established utility, 2,6-Dibromobenzamide is best employed as a reagent for converting primary alcohols or other functional groups into their corresponding 2,6-dibromobenzoyl derivatives . Its dual bromine substitution offers a unique platform for further synthetic transformations, such as halogen exchange or metal-catalyzed cross-coupling reactions, to build molecular complexity. The lack of comparative data means its selection over similar halogenated benzamides must be driven by the specific ortho-dibromo architecture required for the target molecule.

Precursor in the Synthesis of Specialized Organic Halides

This compound can be utilized in the synthesis of chloroformates, bromides, and iodides . This application is grounded in its role as a chemical reagent, where the benzamide moiety acts as a temporary scaffold or protecting group before further functionalization. The choice of 2,6-Dibromobenzamide over other benzamides would be dictated by the specific steric and electronic effects of the 2,6-dibromo substitution pattern on the downstream reaction outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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